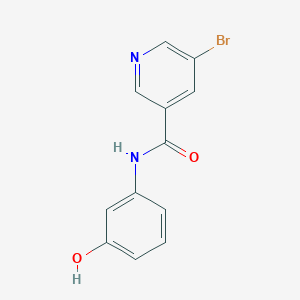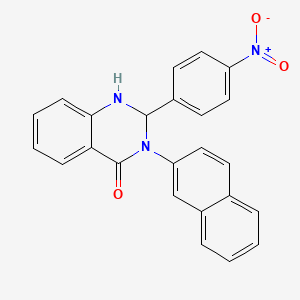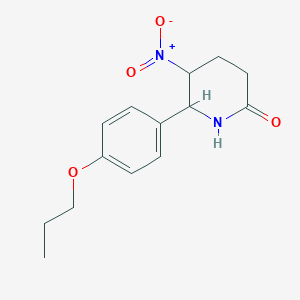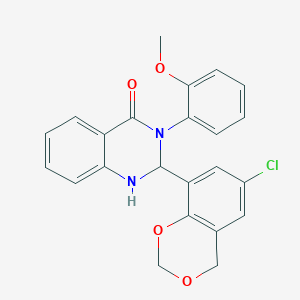![molecular formula C24H26N2O7S B4015561 1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine oxalate](/img/structure/B4015561.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine oxalate
Description
The synthesis and study of piperazine derivatives have been an area of interest due to their wide range of biological activities and potential therapeutic applications. Piperazine compounds, including those substituted with methoxyphenylsulfonyl and naphthylmethyl groups, have been explored for their chemical and physical properties, molecular structures, and potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including nucleophilic aromatic substitution and sulfomethylation processes. Microwave-assisted synthesis has been utilized for the rapid generation of such compounds, offering efficient pathways to complex piperazine structures (Williams et al., 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and Hirshfeld surface analysis, have provided detailed insights into the conformation and intermolecular interactions of piperazine derivatives. These studies reveal the chair conformation of the piperazine ring and the nature of hydrogen bonding contributing to crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including derivatization, which is essential for enhancing their analytical and therapeutic properties. For example, sulfomethylation has been explored as a route to introduce methanesulfonate groups, affecting the compound's solubility and reactivity (van Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The synthesis conditions, including the reaction medium and temperature, significantly affect these properties.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability, and interaction with biological molecules, are of significant interest. Studies on the antibacterial activities and inhibitory effects on specific receptors highlight the therapeutic potential of these compounds (Wu Qi, 2014).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(naphthalen-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.C2H2O4/c1-27-21-8-10-22(11-9-21)28(25,26)24-14-12-23(13-15-24)17-18-6-7-19-4-2-3-5-20(19)16-18;3-1(4)2(5)6/h2-11,16H,12-15,17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNWTARVYJUJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)sulfonyl-4-(naphthalen-2-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B4015482.png)

![(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)


![N-(4-methoxyphenyl)-6-methyl-2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015549.png)
![2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)


![N~1~-phenyl-N~2~-[2-(phenylthio)ethyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B4015583.png)
![11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)
